Structural and Functional Profiling of Glyceryl 1-Acetate Distearate in Advanced Lipid-Based Delivery Systems
Structural and Functional Profiling of Glyceryl 1-Acetate Distearate in Advanced Lipid-Based Delivery Systems
Executive Summary
In the landscape of lipid-based drug delivery systems (LBDDS) and nutritional engineering, the transition from simple triglycerides to structured lipids (SLs) has revolutionized formulation capabilities. Glyceryl 1-acetate distearate—an asymmetric, structured triacylglycerol—stands at the forefront of this paradigm shift. By strategically combining a short-chain acetate group with two long-chain stearate groups on a single glycerol backbone, this molecule exhibits unique polymorphic behavior.
This technical whitepaper provides an in-depth analysis of the molecular structure, weight, and physicochemical properties of glyceryl 1-acetate distearate. Furthermore, it outlines self-validating experimental protocols for its analytical characterization and its application as a core excipient in Solid Lipid Nanoparticles (SLNs).
Molecular Architecture and Physicochemical Properties
Glyceryl 1-acetate distearate, commonly referred to as 1-aceto-2,3-distearin, is a specialized synthetic lipid. Its structural uniqueness lies in its asymmetry. Natural fats typically consist of homogenous or randomly distributed long-chain fatty acids. In contrast, this molecule is engineered to have an acetic acid (C2:0) esterified at the sn-1 position and stearic acid (C18:0) esterified at the sn-2 and sn-3 positions[1].
This specific configuration is a primary component of SALATRIM (Short and Long-chain Acyl Triglyceride Molecule), widely utilized as a reduced-calorie fat substitute and a highly stable pharmaceutical excipient[2],[3].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of glyceryl 1-acetate distearate required for formulation calculations and analytical calibration[1],[4].
| Parameter | Value / Description |
| IUPAC Name | (3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
| Common Synonyms | 1-Aceto-2,3-distearin; Glyceryl distearate 1-acetate |
| Molecular Formula | C₄₁H₇₈O₆ |
| Molecular Weight | 667.1 g/mol |
| Exact Mass | 666.58 Da |
| CAS Registry Numbers | 26658-07-1 / 13382-52-0 |
| Melting Point | ~56.6 °C |
| Topological Polar Surface Area | 78.9 Ų |
Mechanistic Insights: The Causality of Crystal Lattice Imperfections
As a formulation scientist, understanding why a lipid behaves a certain way is more critical than knowing what it does. The utility of glyceryl 1-acetate distearate in nanostructured lipid carriers (NLCs) and SLNs is entirely governed by its crystallization thermodynamics[5],[6].
The Causality of Asymmetry: Homogeneous triglycerides, such as tristearin, naturally align into highly ordered, dense β -crystal lattices. While thermodynamically stable, this perfect packing leaves virtually no void space for Active Pharmaceutical Ingredients (APIs), leading to poor encapsulation efficiency and premature drug expulsion during storage.
By introducing a short-chain acetate at the sn-1 position, glyceryl 1-acetate distearate induces severe steric hindrance . When the lipid is melted and cooled, the stark difference in chain lengths (C2 vs. C18) prevents the molecules from packing tightly. Instead, the lipid is forced to crystallize into imperfect α or β′ polymorphic forms. This "controlled imperfection" creates a highly porous lipid matrix, significantly increasing the loading capacity for lipophilic drugs and preventing polymorphic transitions that cause drug leakage[7].
Caption: Logical relationship between the asymmetric structure of the lipid and its functional API loading capacity.
Analytical Characterization Workflow (HPLC-ELSD)
Because glyceryl 1-acetate distearate lacks conjugated double bonds, standard UV-Vis detectors are practically blind to it. To ensure a self-validating analytical system, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) must be employed. ELSD is a mass-dependent detector that vaporizes the mobile phase and measures the light scattered by the remaining non-volatile lipid particles.
Step-by-Step Protocol: Lipid Profiling and Quantification
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Sample Preparation:
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Accurately weigh 10.0 mg of glyceryl 1-acetate distearate.
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Dissolve in 10 mL of a Chloroform:Methanol (2:1, v/v) mixture. Causality: This specific solvent ratio ensures complete solvation of both the polar glycerol/acetate head and the highly lipophilic stearate tails.
-
Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause background noise in the ELSD.
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-
Chromatographic Separation:
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Column: Non-Aqueous Reversed-Phase (NARP) C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution using Acetonitrile:Dichloromethane (60:40, v/v). Causality: Dichloromethane provides the necessary solvent strength to elute the C18 chains, while acetonitrile maintains sharp peak shapes.
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Flow Rate: 1.0 mL/min.
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-
ELSD Configuration (Self-Validating Parameters):
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Drift Tube Temperature: Set to 60°C. Causality: Must be high enough to evaporate the dichloromethane/acetonitrile mobile phase, but low enough to prevent the volatilization of the 667.1 g/mol lipid.
-
Nebulizer Gas (Nitrogen) Pressure: 3.0 bar.
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Data Acquisition: Record the chromatogram. The area under the curve (AUC) in ELSD is non-linear; therefore, standard calibration curves must be plotted using a log-log scale (log Area vs. log Concentration) to validate the assay's accuracy.
Formulation Protocol: Solid Lipid Nanoparticles (SLNs) via Hot-Melt Homogenization
To harness the imperfect crystal lattice of glyceryl 1-acetate distearate, Hot-Melt High-Pressure Homogenization (HPH) is the industry standard for producing SLNs. The following protocol ensures a stable, monodisperse colloidal system[6],[8].
Step-by-Step Methodology
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Lipid Phase Preparation:
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Heat 5.0 g of glyceryl 1-acetate distearate to 70°C. Causality: Heating to ~15°C above its melting point (56.6°C) completely erases the lipid's "thermal memory," ensuring that no residual β -crystals act as nucleation sites for premature solidification.
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Dissolve the lipophilic API (e.g., 0.5 g) into the molten lipid under continuous magnetic stirring until optically clear.
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-
Aqueous Phase Preparation:
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In a separate vessel, dissolve 2.0 g of a non-ionic surfactant (e.g., Poloxamer 188) in 92.5 mL of ultra-pure water.
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Heat the aqueous phase to exactly 70°C. Causality: Isothermic mixing prevents localized lipid shock-cooling and precipitation at the oil/water interface.
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Pre-Emulsion Formation:
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Slowly inject the hot lipid phase into the hot aqueous phase while processing with a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.
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-
High-Pressure Homogenization:
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Transfer the hot pre-emulsion to a high-pressure homogenizer.
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Process for 3 cycles at 500 bar, maintaining the system jacket at 70°C. Causality: High kinetic energy breaks the droplets down to the nanometer scale (typically 150–200 nm).
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-
Controlled Recrystallization:
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Cool the nano-emulsion rapidly to 4°C using an ice bath. Causality: Rapid cooling (quenching) forces the lipid to solidify instantly into the desired imperfect α -polymorphic state, permanently trapping the API within the void spaces.
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Caption: Hot-melt high-pressure homogenization workflow for formulating structured lipid nanoparticles.
References
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PubChem. "Glyceryl 1-acetate distearate | C41H78O6 | CID 18175885". National Institutes of Health (NIH). URL:[Link]
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NCATS Inxight Drugs. "SALATRIM (UNII: 99YC50WUBY)". National Center for Advancing Translational Sciences. URL: [Link]
-
LipidBank. "1-Aceto-2,3-distearin". The Japanese Conference on the Biochemistry of Lipids (JCBL). URL: [Link]
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MDPI. "Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems". Foods Journal. URL: [Link]
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Human Journals. "Solid Lipid Nanoparticles: A Potential Carrier for Transdermal Drug Delivery". International Journal of Pharmacy and Pharmaceutical Research. URL: [Link]
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Researcher.Life. "Investigations on the structure of solid lipid nanoparticles (SLN)". Journal of Controlled Release. URL: [Link]
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